Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole core, a boronate ester, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while reduction of the ester group results in the formation of alcohols.
Scientific Research Applications
Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group, in particular, is known for its ability to form stable complexes with diols and other nucleophiles, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methoxy-1H-indole-2-carboxylate: Lacks the boronate ester group, making it less versatile in certain chemical reactions.
5-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester, which can affect its reactivity and solubility.
Uniqueness
Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate is unique due to the presence of both the boronate ester and ethyl ester groups, which provide a combination of reactivity and stability that is valuable in various chemical applications .
Biological Activity
Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C17H24BNO4
- Molecular Weight: 303.19 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
Key Functional Groups
- Indole Ring: The indole moiety is known for its diverse biological activities.
- Dioxaborolane Group: This group may enhance the compound's reactivity and interaction with biological targets.
This compound exhibits several biological activities:
-
Anticancer Activity:
- Studies have shown that compounds containing indole scaffolds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- The dioxaborolane group may enhance the compound's ability to interact with specific cellular targets involved in cancer progression.
-
Antimicrobial Properties:
- Indole derivatives have been reported to possess antimicrobial activity against various pathogens. The presence of the methoxy group may contribute to increased lipophilicity and membrane penetration.
-
Enzyme Inhibition:
- Preliminary data suggest that this compound may act as an inhibitor of certain kinases involved in signal transduction pathways relevant to cancer and inflammation.
Data Table: Biological Activities
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant cytotoxicity. The mechanism was attributed to the activation of caspase pathways leading to apoptosis. The IC50 values ranged from 10 to 20 µM depending on the cell line used.
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, suggesting promising potential as an antimicrobial agent.
Properties
CAS No. |
919119-64-5 |
---|---|
Molecular Formula |
C18H24BNO5 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H24BNO5/c1-7-23-16(21)14-9-11-8-12(22-6)10-13(15(11)20-14)19-24-17(2,3)18(4,5)25-19/h8-10,20H,7H2,1-6H3 |
InChI Key |
KGSVNWHVELNVAF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=C3)C(=O)OCC)OC |
Origin of Product |
United States |
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